- Copper(II)-dioxygen facilitated activation of nitromethane: nitrogen donors for the synthesis of substituted 2-hydroxyimino-2-phenylacetonitriles and phthalimidesFrontiers in Chemistry (Lausanne, 2020, 8,,
Cas no 94514-21-3 (5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione)

94514-21-3 structure
Nome del prodotto:5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
Numero CAS:94514-21-3
MF:C8H4FNO2
MW:165.121265411377
MDL:MFCD00627750
CID:1122593
PubChem ID:10899038
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-fluoro-1H-Isoindole-1,3(2H)-dione
- 1H-Isoindole-1,3(2H)-dione, 5-fluoro-
- 4-FLUOROPHTHALIMIDE
- 5-Fluoro-1H-isoindole-1,3(2H)-dione (ACI)
- 5-Fluoro-isoindole-1,3-dione
- 5-Fluoroisoindoline-1,3-dione
- 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
- Z1255487934
- AKOS005067070
- GS3910
- CS-0058047
- 94514-21-3
- DVDRUQOUGHIYCB-UHFFFAOYSA-N
- EN300-99458
- 5-FLUORO-2H-ISOINDOLE-1,3-DIONE
- MFCD00627750
- SB23057
- D84570
- SCHEMBL1953630
- UNII-HF76654PW9
- 5-fluoroisoindole-1,3-dione
- HF76654PW9
-
- MDL: MFCD00627750
- Inchi: 1S/C8H4FNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12)
- Chiave InChI: DVDRUQOUGHIYCB-UHFFFAOYSA-N
- Sorrisi: O=C1C2C(=CC(=CC=2)F)C(=O)N1
Proprietà calcolate
- Massa esatta: 165.02260653 g/mol
- Massa monoisotopica: 165.02260653 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 12
- Conta legami ruotabili: 0
- Complessità: 241
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 46.2Ų
- Peso molecolare: 165.12
- XLogP3: 1.3
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | B440418-10mg |
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione |
94514-21-3 | 10mg |
$ 50.00 | 2022-06-01 | ||
eNovation Chemicals LLC | Y1238196-250mg |
5-Fluoroisoindoline-1,3-dione |
94514-21-3 | 95% | 250mg |
$160 | 2024-06-06 | |
Enamine | EN300-99458-0.5g |
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione |
94514-21-3 | 95.0% | 0.5g |
$218.0 | 2025-02-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8272-250MG |
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione |
94514-21-3 | 95% | 250MG |
¥ 653.00 | 2023-04-12 | |
TRC | B440418-100mg |
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione |
94514-21-3 | 100mg |
$ 250.00 | 2022-06-01 | ||
Enamine | EN300-99458-0.05g |
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione |
94514-21-3 | 95.0% | 0.05g |
$53.0 | 2025-02-21 | |
Aaron | AR00JOLJ-5g |
5-Fluoroisoindoline-1,3-dione |
94514-21-3 | 98% | 5g |
$752.00 | 2025-02-28 | |
Enamine | EN300-99458-10g |
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione |
94514-21-3 | 95% | 10g |
$1346.0 | 2023-09-01 | |
1PlusChem | 1P00JOD7-250mg |
5-Fluoroisoindoline-1,3-dione |
94514-21-3 | 98% | 250mg |
$86.00 | 2025-03-01 | |
1PlusChem | 1P00JOD7-1g |
5-Fluoroisoindoline-1,3-dione |
94514-21-3 | 95% | 1g |
$230.00 | 2025-03-01 |
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide , 4-(Dimethylamino)pyridine , Copper sulfate ; 5 min, rt; rt → 0 °C
1.2 Reagents: Nitromethane ; 0 °C; 0 °C → 120 °C
1.3 Reagents: Oxygen ; 24 h, 1 atm, 120 °C
1.2 Reagents: Nitromethane ; 0 °C; 0 °C → 120 °C
1.3 Reagents: Oxygen ; 24 h, 1 atm, 120 °C
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Solvents: Methanol ; 12 h, rt
Riferimento
- Direct Access to Cobaltacycles via C-H Activation: N-Chloroamide-Enabled Room-Temperature Synthesis of HeterocyclesOrganic Letters, 2017, 19(19), 5348-5351,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Urea Solvents: Toluene ; 16 h, reflux; reflux → rt
Riferimento
- Benzimidazole derivatives as inhibitors of leukotriene production and their preparation and use for the treatment of leukotriene-mediated diseases, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condizioni di reazione
1.1 2 h, 200 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Riferimento
- Preparation of heterocyclic substituted phenyl methanones as inhibitors of the glycine transporter 1, World Intellectual Property Organization, , ,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ; rt
1.2 reflux
1.2 reflux
Riferimento
- Inhibitors of dipeptidyl peptidase 8 and dipeptidyl peptidase 9. Part 2: Isoindoline containing inhibitorsBioorganic & Medicinal Chemistry Letters, 2008, 18(14), 4159-4162,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Ammonia , Oxygen Catalysts: Manganese oxide (MnO2) Solvents: Chlorobenzene , Water ; 4 h, 0.6 MPa, 110 °C
Riferimento
- Method for synthesizing phthalimide and benzene ring-substituted derivative thereof, China, , ,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Formamide ; 22 °C; 2.5 h, 120 °C
Riferimento
- Mechanistic Studies on the Organocatalytic α-Chlorination of Aldehydes: The Role and Nature of Off-Cycle IntermediatesAngewandte Chemie, 2018, 57(36), 11683-11687,
Synthetic Routes 8
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Urea Solvents: Xylene ; overnight, rt → reflux
Riferimento
- Preparation of pyrazolopyridines, pyrazolopyrimidines and related compounds for inhibiting plasma kallikrein, United States, , ,
Synthetic Routes 10
Condizioni di reazione
1.1 Catalysts: Potassium fluoride Solvents: o-Xylene ; 130 °C
Riferimento
- Synthesis of 4-fluorophthalimide by Balz-SchiemanJingxi Huagong, 2013, 30(9), 1077-1080,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Formamide ; 120 °C
Riferimento
- Preparation of substituted benzo[d]imidazo[2,1-b]thiazole-7-carboxamides as c-MYC mRNA translation modulators and uses thereof in the treatment of cancer, United States, , ,
Synthetic Routes 12
Condizioni di reazione
1.1 Solvents: Xylene ; 125 °C
Riferimento
- Synthesis, photophysical and thermal properties of 2,9,16,23-tetrafluoro substituted metallophthalocyaninesMaterials Research Innovations, 2014, 18(5), 340-345,
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Raw materials
- Carbonyl[N-chloro-4-fluorobenzamidato(2-)-κC2,κN1][(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]cobalt
- 5-fluoroindan-1-one
- Sulfate, hydrogen(8CI,9CI)
- Formamide
- 6-fluoro-2,3-dihydro-1H-inden-1-one
- 4-Fluorophthalic anhydride
- Borate(1-),tetrafluoro-
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Preparation Products
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Letteratura correlata
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:94514-21-3)5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione

Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):280.0/767.0